Cas no 67643-51-0 (2,4-dibromo-5-methylaniline)

2,4-dibromo-5-methylaniline 化学的及び物理的性質
名前と識別子
-
- 2,4-dibromo-5-methylaniline
- 3-Methyl-4,6-dibromoaniline
- (2,4-dibromo-5-methylphenyl)amine
- 2,4-Dibrom-5-methyl-anilin
- 2,4-dibromo-5-methyl-aniline
- 4.6-Dibrom-3-amino-toluol
- 4.6-Dibrom-m-toluidin
- 4.6-Dibromo-m-toluidin
- Z1269169709
- SCHEMBL2321600
- 67643-51-0
- SCA64351
- DB-392017
- EN300-1428721
- AC-907/25004639
- 2,4-Dibromo-5-methylbenzenamine
- AKOS024259817
- CS-0234544
- 2,4-dibromo-5-methylphenylamine
- MFCD00234284
-
- MDL: MFCD00234284
- インチ: InChI=1S/C7H7Br2N/c1-4-2-7(10)6(9)3-5(4)8/h2-3H,10H2,1H3
- InChIKey: LOTJCUXBWOAEDD-UHFFFAOYSA-N
- ほほえんだ: CC1=CC(=C(C=C1Br)Br)N
計算された属性
- せいみつぶんしりょう: 262.89500
- どういたいしつりょう: 262.895
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 10
- 回転可能化学結合数: 0
- 複雑さ: 118
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 26Ų
- 疎水性パラメータ計算基準値(XlogP): 3
じっけんとくせい
- PSA: 26.02000
- LogP: 3.68340
2,4-dibromo-5-methylaniline セキュリティ情報
2,4-dibromo-5-methylaniline 税関データ
- 税関コード:2921430090
- 税関データ:
中国税関コード:
2921430090概要:
2921430090トルエン及びその誘導体及びその塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、用途、証明書類、原産地番号(EU原産の添付原産地証明書など)
要約:
HS:2921430090トルイジン及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
2,4-dibromo-5-methylaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1428721-0.05g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.05g |
$72.0 | 2023-07-10 | |
Enamine | EN300-1428721-0.1g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 0.1g |
$108.0 | 2023-07-10 | |
Enamine | EN300-1428721-2.5g |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95% | 2.5g |
$475.0 | 2023-07-10 | |
Alichem | A019148706-1g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95% | 1g |
$400.00 | 2023-09-01 | |
Enamine | EN300-1428721-250mg |
2,4-dibromo-5-methylaniline |
67643-51-0 | 95.0% | 250mg |
$154.0 | 2023-09-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-100mg |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 100mg |
¥2721.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-1g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 1g |
¥7272.00 | 2024-05-04 | |
1PlusChem | 1P00FZIJ-1g |
3-Methyl-4,6-dibromoaniline |
67643-51-0 | 97% | 1g |
$203.00 | 2025-02-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-2.5g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 2.5g |
¥12819.00 | 2024-05-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1305214-10g |
2,4-Dibromo-5-methylaniline |
67643-51-0 | 95+% | 10g |
¥27518.00 | 2024-05-04 |
2,4-dibromo-5-methylaniline 関連文献
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Samir Kumar Sarkar,Pakkirisamy Thilagar Chem. Commun., 2013,49, 8558-8560
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Peter Leonard,Simone Budow Org. Biomol. Chem., 2009,7, 1374-1387
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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6. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
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G. Gomathi,T. Srinivasan,D. Velmurugan,R. Gopalakrishnan RSC Adv., 2015,5, 44742-44748
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2,4-dibromo-5-methylanilineに関する追加情報
Professional Introduction to 2,4-dibromo-5-methylaniline (CAS No: 67643-51-0)
2,4-dibromo-5-methylaniline, identified by the Chemical Abstracts Service Number (CAS No) 67643-51-0, is a significant organic compound widely utilized in the field of pharmaceutical chemistry and material science. This compound belongs to the aniline derivatives category, characterized by its aromatic ring substituted with bromine and methyl groups. Its unique structural properties make it a valuable intermediate in synthesizing various bioactive molecules, including pharmaceuticals and specialty chemicals.
The molecular structure of 2,4-dibromo-5-methylaniline consists of a benzene ring with bromine atoms at the 2nd and 4th positions and a methyl group at the 5th position. This substitution pattern imparts distinct reactivity and electronic characteristics, making it a versatile building block in organic synthesis. The presence of bromine atoms enhances its utility as a halogenated aromatic compound, facilitating further functionalization through cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings.
In recent years, 2,4-dibromo-5-methylaniline has garnered attention in the development of novel pharmaceutical agents. Researchers have explored its potential in designing small-molecule inhibitors targeting various biological pathways. For instance, studies have demonstrated its role in synthesizing kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The brominated aromatic core allows for selective binding to protein targets, improving drug efficacy and minimizing side effects.
Moreover, the compound has been investigated for its applications in material science, particularly in the synthesis of organic semiconductors and liquid crystals. The electron-withdrawing nature of bromine substituents influences the electronic properties of the molecule, making it suitable for optoelectronic applications. Recent advancements have shown its incorporation into organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs), where its structural rigidity and tunable electronic characteristics contribute to enhanced device performance.
The pharmaceutical industry has also leveraged 2,4-dibromo-5-methylaniline in the development of antimicrobial agents. Its structural motif is found to interact with bacterial enzymes, disrupting essential metabolic pathways. Preliminary clinical trials have highlighted its promising activity against drug-resistant strains of bacteria, underscoring its potential as a lead compound for novel antibiotics. The methylaniline group provides a scaffold for further derivatization, enabling fine-tuning of antimicrobial potency and spectrum.
From a synthetic chemistry perspective, 2,4-dibromo-5-methylaniline serves as a key intermediate in multi-step syntheses. Its halogenated structure allows for diverse transformations, including nucleophilic aromatic substitution (SNAr) and metal-catalyzed coupling reactions. Recent methodologies have optimized its preparation through greener synthetic routes, reducing hazardous byproducts and improving atom economy. Such advancements align with the growing emphasis on sustainable chemistry practices in industrial applications.
The compound's role in medicinal chemistry extends beyond antibiotics and anticancer drugs. It has been explored as a precursor for antiviral agents, where its ability to mimic natural bioactive scaffolds is exploited. Researchers have synthesized analogs of 2,4-dibromo-5-methylaniline that exhibit inhibitory effects on viral proteases and polymerases. These findings highlight its versatility as a pharmacophore in addressing emerging infectious diseases.
In conclusion, 2,4-dibromo-5-methylaniline (CAS No: 67643-51-0) is a multifaceted compound with broad applications across pharmaceuticals and materials science. Its unique structural features enable diverse chemical modifications, making it indispensable in drug discovery and advanced material synthesis. As research continues to uncover new functionalities and applications, this compound is poised to remain a cornerstone in modern chemical innovation.
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